N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. Key structural attributes include:
- Core structure: Thieno[3,2-d]pyrimidin-4-one, a fused heterocyclic system with a sulfur-containing thiophene ring and a pyrimidinone ring.
- Substituents: A 3,4-dimethylbenzyl group at position 3 of the thienopyrimidinone core. A tert-butyl group on the acetamide nitrogen. A sulfanyl (-S-) bridge connecting the acetamide to position 2 of the core.
This compound is hypothesized to exhibit biological activity relevant to kinase inhibition or enzyme modulation, based on structural similarities to known pharmacophores .
Properties
IUPAC Name |
N-tert-butyl-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13-6-7-15(10-14(13)2)11-24-19(26)18-16(8-9-27-18)22-20(24)28-12-17(25)23-21(3,4)5/h6-10H,11-12H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXDKKSPMEOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that compounds containing thieno[3,2-d]pyrimidine moieties often exhibit antimicrobial activities. Studies on related compounds have demonstrated effective inhibition against various bacterial strains and fungi. The presence of sulfur in the structure may enhance these properties by interacting with microbial cell membranes or enzymes involved in metabolism .
2. Anticancer Potential
The thienopyrimidine core is recognized for its anticancer potential. Compounds with similar structures have shown to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
3. Enzyme Inhibition
N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been studied for its inhibitory effects on various enzymes. For example, it may inhibit enzymes involved in inflammatory pathways or metabolic processes, making it a candidate for treating conditions such as diabetes and inflammation .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compound for Comparison: N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
This analog shares the thieno[3,2-d]pyrimidinone core and sulfanyl-acetamide linkage but differs in substituents :
- Acetamide nitrogen : Substituted with a 4-butylphenyl group instead of tert-butyl.
- Core modifications: 3-Methyl and 7-phenyl groups on the thienopyrimidinone. Absence of the 3,4-dimethylbenzyl group.
Data Table: Structural and Physicochemical Properties
Functional Implications of Structural Differences
Lipophilicity and Solubility: The tert-butyl group in the target compound increases lipophilicity (logP ~3.5, estimated) compared to the 4-butylphenyl group (logP ~4.2, estimated for the analog). This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity :
- The 7-phenyl group in the analog may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the target compound’s 3,4-dimethylbenzyl group could optimize van der Waals contacts in narrower active sites.
- The tert-butyl group’s electron-donating effects might stabilize interactions with catalytic residues in enzymes, contrasting with the electron-withdrawing 4-butylphenyl group .
Broader Context: Comparison with Trifluoromethyl-Substituted Analogs
A related compound, 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine (CAS 1428537-19-2), highlights the role of fluorine substitution :
- Steric Considerations : The oxazoline ring in this analog introduces conformational rigidity, contrasting with the flexible sulfanyl-acetamide linker in the target compound.
Biological Activity
N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies.
Molecular Information:
- Chemical Name: this compound
- CAS Number: 1252909-47-9
- Molecular Formula: C21H25N3O2S2
- Molecular Weight: 415.5721 g/mol
- SMILES: O=C(NC(C)(C)C)CSc1nc2ccsc2c(=O)n1Cc1ccc(c(c1)C)C
This compound features a thieno[3,2-d]pyrimidine core structure which is known for its diverse pharmacological activities.
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. In a study examining various amide derivatives, it was found that compounds containing the thieno[2,3-d]pyrimidine structure showed enhanced potency against cancer cell lines, particularly in inhibiting melanin synthesis in murine B16 cells . The mechanism appears to involve interference with cellular metabolic pathways essential for tumor growth.
Antibacterial Properties
The thieno[3,2-d]pyrimidine scaffold has also been associated with antibacterial effects. Compounds derived from this structure have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The mode of action is believed to involve disruption of DNA synthesis pathways within bacterial cells .
The biological activity of this compound can be attributed to its ability to mimic natural substrates in enzymatic reactions. This structural similarity allows it to act as an inhibitor for specific enzymes involved in critical metabolic processes. For example, its interaction with thymidylate synthase (TS) has been noted as a potential pathway leading to "thymineless death" in rapidly proliferating cells .
Case Studies
- Study on Melanin Synthesis:
- Antibacterial Testing:
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
